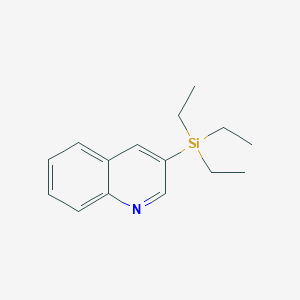

3-(Triethylsilyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NSi |

|---|---|

Molecular Weight |

243.42 g/mol |

IUPAC Name |

triethyl(quinolin-3-yl)silane |

InChI |

InChI=1S/C15H21NSi/c1-4-17(5-2,6-3)14-11-13-9-7-8-10-15(13)16-12-14/h7-12H,4-6H2,1-3H3 |

InChI Key |

SNAJGJCRUOYJJH-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of 3 Triethylsilyl Quinoline and Silylated Quinoline Derivatives

Silicon-Mediated Functionalizations and Cleavage Reactions

The carbon-silicon bond in silylated quinolines is a key functional group that can be selectively targeted to introduce new substituents. This section details reactions where the silicon group directly participates in or is cleaved to facilitate the transformation.

Tetra-n-butylammonium Fluoride (B91410) (TBAF)-Mediated Allylic Additions

Tetra-n-butylammonium fluoride (TBAF) is a widely used reagent for the cleavage of silicon-carbon bonds due to the high affinity of fluoride for silicon. orgsyn.orgnih.govycmou.ac.in In the context of silylated dihydroquinolines, which can be accessed from their aromatic precursors, TBAF facilitates the generation of an allylic anion intermediate upon desilylation. This nucleophilic species can then react with a variety of electrophiles in what is known as an allylic addition reaction. acs.org This strategy provides a powerful method for the C-C bond formation at the position previously occupied by the silyl (B83357) group.

For instance, silylated dihydroquinolines can undergo TBAF-mediated allylic additions with aldehydes, benzyl (B1604629) bromides, and propargyl bromides to yield C8-substituted dihydroquinoline products. nih.gov The reaction proceeds through the in-situ generation of a nucleophilic allyl species upon cleavage of the C-Si bond by the fluoride ion. researchgate.net This intermediate then attacks the electrophile, leading to the formation of a new carbon-carbon bond. This methodology is particularly useful for introducing functionalized side chains onto the quinoline (B57606) scaffold.

Table 1: Examples of TBAF-Mediated Allylic Additions to Silylated Dihydroquinolines

| Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | C8-(1-hydroxy-1-phenylmethyl)-dihydroquinoline | 75 | nih.gov |

| Benzyl bromide | C8-benzyl-dihydroquinoline | 82 | nih.gov |

| Propargyl bromide | C8-(prop-2-yn-1-yl)-dihydroquinoline | 65 | nih.gov |

Oxidative Transformations (e.g., DDQ Oxidation of Silylated Dihydroquinolines)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a potent oxidizing agent frequently employed in the dehydrogenation of hydroaromatic compounds to their aromatic counterparts. nih.govdu.ac.inrsc.org In the chemistry of silylated dihydroquinolines, DDQ plays a crucial role in re-aromatizing the heterocyclic ring system. uni-muenchen.denih.gov This transformation is particularly valuable as it allows for the benefits of dihydroquinoline reactivity while ultimately restoring the stable aromatic quinoline core.

The oxidation of silylated dihydroquinolines with DDQ typically proceeds under mild conditions and results in high yields of the corresponding silylated quinoline. nih.gov The mechanism is believed to involve a hydride transfer from the dihydroquinoline to DDQ, followed by proton loss to achieve aromatization. nih.gov This reaction is a key step in multi-step synthetic sequences where the dihydroquinoline serves as a reactive intermediate. The silyl group generally remains intact during this oxidation process, providing the silylated aromatic quinoline for further manipulation. For example, a C6-silylated dihydroquinoline can be oxidized to the corresponding C6-silylated quinoline in high yield using DDQ. nih.gov

Post-Silylation Derivatization of the Quinoline Core

Once the silyl group is installed on the quinoline ring, or on a partially reduced derivative, the remaining parts of the molecule can undergo a variety of chemical transformations. The silyl group can influence the reactivity and selectivity of these subsequent reactions.

Catalytic Hydrogenation of Olefinic Moieties

The olefinic double bonds present in partially reduced silylated quinolines, such as silylated dihydroquinolines, are amenable to catalytic hydrogenation. researchgate.net This reaction allows for the stereoselective reduction of the double bond to afford the corresponding saturated tetrahydroquinoline derivative. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation. For example, Pd/C is a commonly used catalyst for this transformation. pku.edu.cngatech.edu

The hydrogenation of the olefinic moiety in a silylated dihydroquinoline provides access to highly functionalized and stereochemically rich tetrahydroquinoline scaffolds. These saturated heterocyclic systems are of significant interest in medicinal chemistry. The silyl group can be retained during this process, offering a handle for further synthetic modifications.

Table 2: Catalytic Hydrogenation of an Olefinic Silylated Dihydroquinoline

| Substrate | Catalyst | Product | Yield (%) | Reference |

| C6-Silyl-1,2-dihydroquinoline | Pd/C, H₂ | C6-Silyl-1,2,3,4-tetrahydroquinoline | 85 | nih.gov |

Photocycloaddition Reactions

The olefinic bond within a partially reduced silylated quinoline can participate in photocycloaddition reactions, such as the [2+2] photocycloaddition. nih.govrsc.orgnih.govrsc.orgresearchgate.net These reactions, typically initiated by UV light, allow for the construction of cyclobutane (B1203170) rings fused to the quinoline scaffold. This provides a powerful method for the rapid generation of molecular complexity and the synthesis of novel polycyclic heterocyclic systems.

For example, the reaction of a silylated dihydroquinoline with dimethyl malonate under photochemical conditions can lead to the formation of a [2+2] cycloadduct. nih.gov The regioselectivity and stereoselectivity of these reactions can be influenced by the substitution pattern of the quinoline and the nature of the alkene partner.

Table 3: Photocycloaddition of a Silylated Dihydroquinoline

| Reactant | Product | Yield (%) | Reference |

| C6-Silyl-1,2-dihydroquinoline and dimethyl malonate | Cyclobutane-fused silylated tetrahydroquinoline | 60 | nih.gov |

Hydroboration-Oxidation Sequences

The olefinic moiety in a silylated dihydroquinoline can also be functionalized using a hydroboration-oxidation sequence. nih.govkaist.ac.krnumberanalytics.comnih.govmasterorganicchemistry.com This two-step process allows for the anti-Markovnikov hydration of the double bond, resulting in the introduction of a hydroxyl group at the less substituted carbon. The hydroboration step typically involves the use of a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by an oxidative workup with reagents like hydrogen peroxide and sodium hydroxide.

This sequence provides a regioselective method for introducing a hydroxyl group, which can serve as a versatile functional handle for further transformations. The reaction often proceeds with high diastereoselectivity, which can be influenced by the existing stereocenters in the molecule. For instance, the hydroboration-oxidation of a C6-silylated dihydroquinoline can yield the corresponding hydroxylated tetrahydroquinoline derivative in good yield. nih.gov

Table 4: Hydroboration-Oxidation of a Silylated Dihydroquinoline

| Reagents | Product | Yield (%) | Reference |

| 1. BH₃·THF; 2. H₂O₂, NaOH | C7-Hydroxy-C6-silyl-tetrahydroquinoline | 78 | nih.gov |

Accessing Saturated and Partially Saturated Quinoline Scaffolds

The selective reduction of the quinoline core to its saturated or partially saturated counterparts presents a valuable strategy for accessing diverse heterocyclic scaffolds, which are prominent in medicinal chemistry. nih.gov The derivatization of the inherent "olefin" within the aromatic quinoline ring is an ideal method for producing functionalized saturated heterocycles from readily available aromatic precursors. nih.gov

One effective approach involves a regioselective hydrosilylation of quinolines, which can be followed by further transformations to yield a variety of saturated and partially saturated products. nih.gov For instance, silylated dihydroquinoline compounds can undergo tetra-n-butylammonium fluoride (TBAF)-mediated allylic additions with various electrophiles such as aldehydes, benzyl bromides, and propargyl bromides. nih.gov This method allows for the introduction of diverse substituents at the C8 position of the dihydroquinoline scaffold. nih.gov Furthermore, oxidation of these silylated intermediates with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can regenerate the aromatic quinoline ring, now bearing a silyl group at the C6 position. nih.gov

Transition-metal catalysis has also proven effective for the regioselective hydrosilylation of quinolines, leading to partially saturated scaffolds. Ruthenium-catalyzed 1,2-hydrosilylation of various quinoline derivatives affords N-silyl-1,2-dihydroquinolines in good to excellent yields. frontiersin.orgkaust.edu.sa The regioselectivity is influenced by the electronic nature of the substituents on the quinoline ring, with electron-donating groups generally favoring higher regioselectivity. kaust.edu.sa Similarly, hydrido-cobalt complexes can catalyze the 1,2-silylative dearomatization of quinolines under mild conditions, demonstrating high chemo- and regioselectivity. organic-chemistry.org

The following table summarizes the products obtained from the derivatization of a silylated dihydroquinoline intermediate:

| Reagent | Product Type |

| Aldehydes | C8-substituted dihydroquinolines |

| Benzyl bromides | C8-substituted dihydroquinolines |

| Propargyl bromides | C8-substituted dihydroquinolines |

| Proton sources | Dihydroquinoline |

| DDQ | C6-silylated quinoline |

Generation and Reactivity of Quinoline-Based Silylium (B1239981) Ions

The generation of highly reactive silylium ions can be effectively modulated through intramolecular stabilization. In the context of quinoline derivatives, the nitrogen atom of the quinoline ring plays a crucial role in stabilizing an adjacent silyl cation center. researchgate.net This intramolecular interaction leads to the formation of a strained, quasi-planar four-membered ring, as supported by NMR spectroscopy and DFT calculations. researchgate.net This anchimeric assistance from the quinoline nitrogen facilitates reactions such as hydride abstraction by coordinating to the silicon atom. uni-regensburg.de

The strength of this Si-N interaction can be further influenced by substituents on the quinoline ring. researchgate.netenseignementsup-recherche.gouv.fr For instance, oxygenated and nitrogenated substituents at the C4 position have been shown to enhance the stabilization of the silylium ion through p-π conjugation. researchgate.netenseignementsup-recherche.gouv.fr This intramolecular coordination is a key factor in controlling the stereochemistry and reactivity of these silicon-based Lewis acids. uni-regensburg.deresearchgate.net

The table below presents selected NMR data for a quinoline-based silylium ion, highlighting the effect of intramolecular stabilization.

| Nucleus | Chemical Shift (ppm) of Precursor | Chemical Shift (ppm) of Silylium Ion |

| 29Si | 66.5 | 110.2 |

| 15N (N1) | Not specified | 215.4 |

This data illustrates the significant downfield shift in the 29Si and 15N NMR signals upon formation of the silylium ion, indicative of the change in the electronic environment of the silicon and nitrogen atoms due to the intramolecular interaction. researchgate.net

The Lewis acidity of quinoline-based silylium ions can be quantitatively determined using established methods, such as Müller's nitrilium method. researchgate.netenseignementsup-recherche.gouv.fr This method provides a reliable scale for assessing the strength of silyl Lewis acids. d-nb.inforesearchgate.net The technique involves the reaction of the silyl cation with a probe molecule, typically p-fluorobenzonitrile (FBN), to form a silylated nitrilium ion. d-nb.info

The Lewis acidity is then correlated with the 19F NMR chemical shift and the 1J(CF) coupling constant of the resulting nitrilium ion. d-nb.info A stronger deshielding of the fluorine atom (more positive 19F NMR chemical shift) and a larger coupling constant indicate a higher Lewis acidity of the silylium ion. d-nb.info This method is particularly useful for discriminating between the acidities of very similar Lewis acids, a task that can be challenging with other techniques like the Gutmann-Beckett method. d-nb.infouni-oldenburg.de The Lewis acidity of this class of silylium has been determined and compared with that of related silyliums from the literature. researchgate.net

Challenges in Regio- and Chemoselectivity of Multiple Silyl Groups

The introduction of multiple silyl groups onto a quinoline scaffold presents significant challenges in controlling both regioselectivity and chemoselectivity. While methods exist for the silylation of quinolines, achieving specific substitution patterns can be complex. researchgate.netnih.gov

For example, the zinc-catalyzed silylation of pyridine (B92270) with triethylsilane can yield both mono- and disubstituted products, with the ratio being dependent on the reaction conditions and the stoichiometry of the reactants. nih.govacs.org In the case of quinoline, direct C-H silylation reactions often lead to a mixture of regioisomers. For instance, a thiol-mediated photocatalytic Minisci-type reaction has been shown to produce 2- and 4-silylated quinolines. researchgate.net

The inherent reactivity of the quinoline ring and the influence of existing substituents play a crucial role in directing incoming silyl groups. Electron-donating or electron-withdrawing groups can influence the position of silylation. kaust.edu.saorganic-chemistry.org Furthermore, in substituted quinolines, such as picolines (methylpyridines), silylation can occur either on the aromatic ring or on the methyl substituent, adding another layer of complexity to achieving chemoselectivity. nih.gov Overcoming these challenges requires careful selection of catalysts, directing groups, and reaction conditions to favor the formation of the desired polysilylated quinoline derivative.

Mechanistic Investigations and Computational Studies on Quinolone Silylation

Elucidation of Reaction Mechanisms for C–H Silylation

The silylation of quinolines can proceed through several proposed mechanisms, the prevalence of which depends on the catalyst, reagents, and reaction conditions employed. These pathways range from radical processes to ionic substitutions and organometallic catalytic cycles.

Proposed Hydrogen Atom Transfer (HAT)/Radical Recombination Pathways

One proposed mechanism for the functionalization of quinolines involves a Hydrogen Atom Transfer (HAT) process. This pathway is particularly relevant in photocatalytic systems. In this mechanism, a photocatalyst, upon excitation by light, can initiate the formation of a silyl (B83357) radical from a hydrosilane reagent. This silyl radical can then be involved in the functionalization of the quinoline (B57606) ring.

A stepwise HAT/radical recombination mechanism has been suggested for the hydrosilylation of quinolines. In this process, a photochemically generated radical abstracts a hydrogen atom from the quinoline, leading to a quinolinyl radical intermediate. The regioselectivity is dictated by the stability of this radical intermediate, with the more electron-deficient positions being favored. Subsequent recombination with a silyl radical species would then yield the silylated quinoline product. The functionalization of C-H bonds through HAT is a powerful synthetic tool, as it allows for the generation of alkyl radicals from C-H substrates, which can then be trapped by various radical species.

Electrophilic Aromatic Substitution (SEAr)-Type Mechanisms

The C–H silylation of quinoline can also proceed via an Electrophilic Aromatic Substitution (SEAr)-type mechanism, particularly when catalyzed by strong Lewis acids. In this pathway, the Lewis acid activates the silane (B1218182), generating a highly electrophilic silicon species, conceptually a silyl cation equivalent ("Si+"). This electrophile then attacks the electron-rich benzene (B151609) ring of the quinoline.

For quinoline, electrophilic attack typically occurs at the C5 and C8 positions of the benzene ring, which are more electron-rich compared to the electron-deficient pyridine (B92270) ring. The reaction proceeds through a Wheland-type intermediate, a cationic species where the aromaticity is temporarily disrupted. Subsequent deprotonation re-establishes aromaticity and yields the final silylated quinoline product. Zinc(II) triflate (Zn(OTf)₂) is one catalyst that has been shown to promote the silylation of quinoline, believed to operate through this SEAr-type pathway where the Zn²⁺ center activates the silane.

Iridium(III)/Iridium(I) Catalytic Cycles

Iridium-catalyzed C–H silylation has emerged as a highly effective method for forming aryl silanes with excellent regioselectivity. The mechanism is generally understood to involve a catalytic cycle that shuttles between Ir(III) and Ir(I) species, although the specific resting state and rate-limiting step can vary depending on the ligands and substrates.

Detailed mechanistic studies have revealed that the active catalyst is often an iridium-silyl complex. The cycle can be initiated by the oxidative addition of a hydrosilane to an Ir(I) precursor. The resulting Ir(III) hydride silyl complex is a key intermediate. The C–H activation step is thought to proceed via a concerted metalation-deprotonation (CMD) pathway or oxidative addition. The resting state of the catalyst has been identified in some systems as an iridium disilyl hydride complex, such as (phenanthroline)Ir(SiR₃)₂(H). Reductive elimination from an Ir(III) aryl silyl intermediate then releases the silylated quinoline product and regenerates the active Ir(I) catalyst, closing the catalytic cycle. The steric and electronic properties of the ligands, such as phenanthroline, play a crucial role in the catalyst's activity and selectivity.

Distinction between Silyl Radical Species and Silyl Anions as Intermediates

The nature of the silicon intermediate is a critical factor determining the reaction pathway. Silyl radicals are key intermediates in HAT and other radical-mediated processes. These neutral species with an unpaired electron are typically generated photochemically or by using radical initiators. They are involved in reactions where a hydrogen atom is abstracted from the substrate, followed by radical recombination.

In contrast, silyl anions are not typically proposed as direct intermediates in the major C-H silylation pathways of quinoline. Mechanistic pathways like SEAr involve electrophilic silicon species attacking the aromatic ring. The iridium-catalyzed cycles involve iridium-silyl complexes where the silicon is covalently bound to the metal and does not behave as a free anion. While silyl anions (silolyl anions) can be generated and isolated under specific reducing conditions, their role in these catalytic C-H functionalization reactions is not established. The distinction lies in the electronic nature of the intermediate: silyl radicals are neutral and participate in homolytic bond cleavage/formation, whereas the other dominant mechanisms involve polar pathways with either electrophilic silicon species or covalent organometallic intermediates.

Experimental Mechanistic Probes

To differentiate between these proposed mechanisms and to understand the finer details of the reaction pathways, various experimental techniques are employed. These probes provide crucial evidence for the nature of intermediates and the rate-determining steps.

Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful tool for investigating reaction mechanisms, particularly for elucidating C-H bond activation steps. By replacing hydrogen with its heavier isotope, deuterium, chemists can track the movement of atoms and measure kinetic isotope effects (KIEs).

In the context of quinoline functionalization, deuterium labeling experiments have provided significant insights. For instance, reacting quinoline with a deuterated silane (e.g., Et₃Si-D) can help determine the source of hydrogen atoms in the product and intermediates. One study on the hydrosilylation of quinoline used Et₃Si-D and found that the proton at the C5-position of the product originated from the silane, providing evidence for a HAT mechanism. Furthermore, crossover experiments, where deuterated and non-deuterated substrates are mixed, can reveal whether the hydrogen/deuterium transfer is an intermolecular or intramolecular process. The observation of H/D exchange at specific positions can also indicate whether a particular C-H cleavage step is reversible. Such experiments are fundamental in distinguishing between concerted and stepwise mechanisms and in identifying the rate-limiting step of the reaction.

Radical Scavenger Control Experiments (e.g., TEMPO)

To discern the potential involvement of radical intermediates in the silylation of quinoline, control experiments employing radical scavengers are a common strategy. One of the most widely used radical traps is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.

In a typical experiment, the quinoline silylation reaction is conducted under standard conditions, but with the addition of a stoichiometric amount of TEMPO. The rationale is that if the reaction proceeds, either wholly or in part, through a radical pathway, the highly reactive radical intermediates will be intercepted, or "trapped," by TEMPO. This trapping event forms a stable adduct and effectively quenches the radical chain reaction, leading to a significant inhibition of the formation of the desired silylated product.

The outcomes of such an experiment can be interpreted as follows:

Significant Inhibition: If the reaction yield of 3-(Triethylsilyl)quinoline is drastically reduced or the reaction is completely halted in the presence of TEMPO, it provides strong evidence for a radical-mediated mechanism.

No Effect: If the reaction proceeds with a similar yield and rate as the reaction without the scavenger, it suggests that a radical pathway is likely not a major contributor to the product formation, pointing towards an ionic or concerted mechanism.

While specific data for the silylation of quinoline with TEMPO is not extensively detailed in dedicated studies, the conceptual results can be represented in a data table.

Table 1: Hypothetical Results of Radical Scavenger Experiment This table is illustrative and based on the principles of radical scavenging experiments.

| Entry | Additive | Yield of this compound | Implication |

|---|---|---|---|

| 1 | None | 85% | Standard reaction outcome |

Crossover Experiments to Determine Intermolecularity

Crossover experiments are a classical method in physical organic chemistry to determine whether a reaction mechanism is intramolecular (occurring within a single molecule) or intermolecular (involving fragments from different molecules).

For the silylation of quinoline, a crossover experiment would typically involve running the reaction with a mixture of two similar but distinguishable reactants. For example, one could use a 1:1 mixture of:

Quinoline and a deuterated silylating agent (e.g., (C₂D₅)₃SiH).

A deuterated quinoline and a non-deuterated silylating agent (e.g., triethylsilane).

The product mixture is then analyzed, typically by mass spectrometry, to identify the distribution of the isotopic labels.

The potential outcomes are:

Intramolecular Mechanism: If the reaction is strictly intramolecular, only the non-crossover products would be observed. For instance, deuterated quinoline would only yield a deuterated silylated product.

Intermolecular Mechanism: If the reaction is intermolecular, the silylating species can detach from its original partner and react with another quinoline molecule in the solution. This would result in a mixture of products, including the "crossover" products. For example, the silyl group from the non-deuterated silane could end up on the deuterated quinoline.

The observation of crossover products is a definitive indicator of an intermolecular pathway, suggesting that the silyl group exists as a reactive intermediate in the solution for a finite period.

Computational Chemistry Applications

Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Mechanistic Pathways

DFT calculations are widely used to model the reaction pathways for the functionalization of heterocyclic compounds like quinoline. For quinoline silylation, DFT can be employed to map out the potential energy surface of the reaction, comparing different possible mechanistic routes, such as those involving direct C-H activation, electrophilic aromatic substitution, or radical pathways.

These calculations can help identify the most likely sequence of elementary steps, including:

Coordination of the silylating agent to a catalyst or the quinoline nitrogen.

The C-H bond cleavage event.

The C-Si bond formation step.

Regeneration of the catalyst, if one is used.

By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction's energetic landscape can be constructed.

Energy Profiles and Transition State Analysis

A key output of DFT calculations is the reaction energy profile, which plots the change in Gibbs free energy as the reaction progresses along the reaction coordinate. This profile visualizes the energy barriers (activation energies) that must be overcome for the reaction to proceed.

The peaks on this profile represent transition states—the highest energy point along the pathway between a reactant and an intermediate or a product. Analyzing the geometry and electronic structure of these transition states is critical for understanding the factors that control the reaction's rate and selectivity. For instance, in an iridium-catalyzed silylation, mechanistic studies have shown that the selectivity can be controlled by the relative rates of C-Si bond formation from different iridium-heteroaryl intermediates, which are formed reversibly. DFT calculations can model these competing transition states to predict which regioisomer is favored.

Table 2: Illustrative Energetic Data from a DFT Calculation for a Proposed Silylation Step This table represents conceptual data that could be obtained from DFT analysis.

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Quinoline + Silylating agent) | 0.0 | Reference energy |

| Intermediate Complex | -5.2 | Initial coordination complex |

| Transition State (C-H activation) | +22.5 | Energy barrier for C-H cleavage |

| Silylium-Quinoline Adduct | -10.8 | Key reaction intermediate |

| Transition State (C-Si bond formation) | +15.7 | Energy barrier for silylation |

Stability and Electronic Structure of Intermediates (e.g., Silylium (B1239981) Ions)

In many silylation reactions, highly reactive, electron-deficient silicon species known as silylium ions (R₃Si⁺) are proposed as key intermediates. These strong Lewis acids can activate C-C multiple bonds or participate in electrophilic aromatic substitution reactions.

DFT calculations are instrumental in assessing the viability of such intermediates. By optimizing their geometry and calculating their energies, their stability can be determined. The electronic structure of a proposed silylium intermediate can be analyzed to understand its charge distribution and reactivity. For example, Natural Bond Orbital (NBO) analysis can reveal the extent of positive charge on the silicon atom and how it is stabilized by interactions with neighboring atoms or solvent molecules. The study of these intermediates is crucial, as their stability and reactivity directly influence the course of the silylation reaction.

Analysis of Intramolecular Interactions (e.g., Si–N1 Stabilization)

A significant finding from computational studies on the silylation of N-heterocycles like quinoline is the potential for intramolecular stabilization of cationic intermediates. In the case of a silylium ion intermediate formed during quinoline silylation, a stabilizing interaction between the electron-deficient silicon center and the lone pair of electrons on the quinoline nitrogen (N1) can occur.

DFT calculations can quantify this Si–N1 interaction. The analysis might involve:

Geometric Parameters: Calculating the Si-N1 bond distance in the optimized structure of the intermediate. A short distance suggests a significant bonding interaction.

NBO Analysis: This can reveal a donor-acceptor interaction between the nitrogen lone pair (donor orbital) and an empty orbital on the silicon atom (acceptor orbital), providing a quantitative measure of the stabilization energy.

This intramolecular coordination can significantly lower the energy of the intermediate, making the mechanistic pathway that involves it more favorable. It can also influence the regioselectivity of the reaction by pre-organizing the reactants for C-H activation at a position proximal to the nitrogen atom.

Stereochemical Analysis of Silylation Reactions (e.g., Syn Hydrosilylation Products)

The stereochemical outcome of quinoline silylation has been a subject of detailed mechanistic investigation, particularly concerning the formation of specific stereoisomers. One notable advancement in this area is the regioselective hydrosilylation of quinolines, which has been shown to favor the formation of syn hydrosilylation products.

In a study investigating the semireduction of quinolines, the stereochemical course of the transformation was elucidated through a series of experiments. When deuterated-triethylsilane was used in the reaction, the resulting products exhibited a diastereomeric ratio of 9:1, with the syn hydrosilylation product being the major isomer. nih.gov This preference for syn addition suggests a specific geometric arrangement in the transition state of the reaction.

Further experiments to probe the mechanism involved the use of C5-deuterated-quinoline, which also yielded a 9:1 diastereomeric ratio in favor of the syn product. nih.gov Crossover experiments were also conducted using a mixture of deuterated-triethylsilane (Et3Si-D) and tributylsilane (nBu3Si-H). These experiments revealed no scrambling of deuterium and proton between the two different silanes, providing further insight into the reaction pathway. nih.gov

Based on these experimental observations, the mechanism is believed to proceed through a stepwise hydrogen atom transfer (HAT) followed by a radical recombination step. nih.gov The observed regioselectivity and stereoselectivity are thought to arise from the photochemical generation of an electron-deficient radical at the 5-position of the quinoline ring. nih.gov

The formation of these syn hydrosilylation products is significant as the resulting allylsilane can serve as a versatile synthetic intermediate for further functionalization, allowing for the creation of diverse libraries of multiple-substituted saturated heterocycles. nih.gov

Research Findings on Stereochemical Outcome

| Reactant | Diastereomeric Ratio (syn:anti) | Key Observation |

| Quinoline and deuterated-triethylsilane | 9:1 | Favors syn hydrosilylation product. nih.gov |

| C5-deuterated-quinoline and triethylsilane | 9:1 | Consistent preference for syn addition. nih.gov |

| Crossover experiment with Et3Si-D and nBu3Si-H | No D/H scrambling | Suggests a stepwise mechanism without intermolecular silane exchange. nih.gov |

Advanced Applications in Organic Synthesis Enabled by Silylated Quinolines

3-(Triethylsilyl)quinoline and Analogues as Versatile Synthetic Building Blocks

This compound stands out as a versatile synthetic intermediate due to the unique properties of the carbon-silicon (C-Si) bond. The trialkylsilyl group, being less electronegative than carbon, renders the ipso-carbon atom (the carbon atom directly attached to silicon) susceptible to electrophilic attack. stackexchange.com This reactivity enables a class of reactions known as ipso-substitution, where the silyl (B83357) group is replaced by an incoming electrophile with high regioselectivity. wikipedia.org This feature makes this compound a stable and accessible precursor to a wide array of 3-substituted quinolines.

The utility of arylsilanes in organic synthesis is well-established, particularly in palladium-catalyzed cross-coupling reactions. nih.gov While organosilicon compounds are generally stable, they can be "activated" under specific conditions (e.g., in the presence of fluoride (B91410) ions or a Brønsted base) to participate in reactions like the Hiyama coupling. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the quinoline (B57606) ring. The stability of the silyl group ensures compatibility with a broad range of reaction conditions used to modify other parts of the molecule before the final, targeted functionalization at the C-3 position.

The general mechanism for many transformations involving silylated aromatics, including this compound, involves an electrophilic aromatic substitution pathway. The key steps typically include:

Attack of an electrophile (E+) on the quinoline ring at the carbon atom bearing the triethylsilyl group.

Formation of a positively charged Wheland intermediate, which is stabilized by the silicon atom through hyperconjugation (the β-silicon effect). stackexchange.com

Departure of the silyl group, often as a silylated species (e.g., Et3Si-X), to restore the aromaticity of the quinoline ring, resulting in the 3-substituted product. wikipedia.org

This predictable reactivity makes this compound and its analogues valuable building blocks for the systematic construction of diverse quinoline libraries.

Synthesis of Complex Polycyclic and Fused Heterocyclic Frameworks (e.g., 2D/3D Frameworks)

The strategic placement of a reactive handle like the triethylsilyl group on the quinoline core provides an entry point for constructing larger, more complex molecular architectures. By leveraging the transformations discussed, chemists can forge new rings onto the quinoline scaffold, leading to polycyclic and fused heterocyclic systems.

One powerful approach involves a two-step sequence:

Initial Functionalization: The triethylsilyl group is first replaced with a functional group suitable for cyclization, such as a halogen (e.g., bromine or iodine) via ipso-halodesilylation, or a boronic ester via ipso-borylation.

Annulation/Cyclization: The newly installed functional group then participates in an intramolecular or intermolecular cross-coupling reaction to form a new ring. For example, a 3-bromoquinoline (B21735) derivative can undergo an intramolecular Heck reaction with a suitably placed alkene tethered elsewhere on the molecule to form a new fused ring system.

Alternatively, intermolecular cross-coupling reactions can be employed to build extended π-systems. For instance, converting this compound to 3-bromoquinoline allows for subsequent Suzuki or Stille coupling reactions with aryl or heteroaryl boronic acids (or stannanes), effectively "stitching" aromatic frameworks together. wikipedia.orgyoutube.com This methodology is crucial for creating conjugated materials with specific electronic and photophysical properties, as well as for synthesizing complex natural product analogues. researchgate.net The synthesis of polycyclic-fused heterocycles often relies on the ability to selectively form C-C bonds, a process greatly facilitated by the initial silyl-to-halogen conversion. nih.gov

Development of Highly Functionalized Quinoline Derivatives

The primary utility of this compound lies in its role as a regiochemical linchpin for introducing a wide variety of functional groups at the C-3 position. The ipso-substitution of the silyl group is a highly efficient and selective process, avoiding the regioselectivity issues often encountered with direct electrophilic substitution on an unsubstituted quinoline ring. wikipedia.org

Key transformations that enable the synthesis of highly functionalized quinoline derivatives include:

Halogenation: Reaction with electrophilic halogen sources such as iodine monochloride (ICl) or bromine (Br2) provides 3-iodo- and 3-bromoquinolines, respectively. These haloquinolines are themselves versatile intermediates for numerous cross-coupling reactions. acs.org

Acylation: Friedel-Crafts acylation can introduce ketone functionalities, which can be further manipulated.

Protodesilylation: Treatment with a strong acid can replace the silyl group with a hydrogen atom, a process useful for isotopic labeling or if the silyl group was used merely as a temporary blocking group.

Cross-Coupling: As mentioned, conversion to a halide or a silanolate allows for palladium-catalyzed reactions to introduce aryl, alkenyl, or alkyl groups. nih.gov

The following table illustrates the versatility of this compound in preparing various functionalized derivatives through ipso-substitution.

| Reagent(s) | Functional Group Introduced | Product | Reaction Type |

|---|---|---|---|

| ICl or I2/Ag+ | -I (Iodo) | 3-Iodoquinoline | Iododesilylation |

| Br2 | -Br (Bromo) | 3-Bromoquinoline | Bromodesilylation |

| Acyl chloride / Lewis Acid | -C(O)R (Acyl) | 3-Acylquinoline | Acyl-desilylation |

| H+ (e.g., TFA) | -H (Hydrogen) | Quinoline | Protodesilylation |

| Ar-B(OH)2, Pd catalyst, F- | -Ar (Aryl) | 3-Arylquinoline | Hiyama Coupling |

Strategic Utility in the Preparation of Medicinal Chemistry Precursors and Scaffolds

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many approved drugs with activities ranging from anticancer to antimicrobial. rsc.org The biological activity of a quinoline-based compound is highly dependent on the nature and position of its substituents. Therefore, synthetic methods that allow for precise and diverse functionalization are of paramount importance for drug discovery programs. rsc.org

This compound serves as an ideal starting point for generating libraries of novel quinoline derivatives for biological screening. The ability to systematically introduce a wide range of functional groups at the C-3 position allows medicinal chemists to explore the structure-activity relationship (SAR) in a controlled manner. For example, the introduction of aryl groups can modulate protein-ligand interactions through π-stacking, while the addition of hydrogen-bond donors or acceptors can enhance binding affinity and selectivity for a biological target.

The functionalized quinolines prepared from silyl precursors can act as key intermediates for more complex drug candidates. For instance, a 3-acylquinoline can be elaborated into more complex side chains, and a 3-haloquinoline can be used to attach other heterocyclic systems, creating hybrid molecules with potentially novel or dual modes of action. nih.gov This strategic approach accelerates the drug discovery process by providing reliable access to a diverse chemical space centered around the valuable quinoline scaffold. rsc.org

Conclusion and Future Research Directions

Recapitulation of Key Academic Achievements in 3-(Triethylsilyl)quinoline Research

The functionalization of quinolines via direct C-H bond activation is a formidable challenge due to the multiple reactive sites on the heterocyclic ring. A landmark achievement in the specific synthesis of this compound was the development of a dehydrogenative silylation method using a simple and commercially available zinc catalyst. acs.orguni.edu Research has demonstrated that zinc triflate (Zn(OTf)₂) can effectively catalyze the silylation of quinoline (B57606) with triethylsilane (Et₃SiH). nih.gov

This transformation is noteworthy for its regioselectivity, preferentially functionalizing the C-H bonds meta to the nitrogen atom, which includes the C3 position. acs.orguni.edu This method provides a direct and relatively straightforward route to this compound from the parent heterocycle, bypassing the need for pre-functionalized starting materials. While the reported yields are modest, the establishment of a viable catalytic system for this specific transformation represents a significant academic milestone. nih.gov

| Catalyst | Silane (B1218182) Source | Key Product | Isolated Yield | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ | Triethylsilane (Et₃SiH) | This compound | 26% - 41% | acs.orgnih.gov |

Identification of Remaining Challenges in Selective Synthesis and Diversification

Despite the progress, significant challenges persist in the synthesis and subsequent diversification of this compound.

Yield and Efficiency: The primary obstacle in the current synthetic methodology is the moderate-to-modest yields. nih.gov Achieving high conversion and isolated yields is crucial for the practical application of this compound as a building block in larger-scale syntheses. The reactions can be slow and may require significant catalyst loading.

Regioselectivity Control: While the zinc-catalyzed system favors the meta position (C3), mixtures of isomers can be formed, complicating purification. Achieving exclusive selectivity for the C3 position over other sites, such as C5 or C7, remains a challenge. Directing the silylation to other positions (e.g., C2, C4, or C8) typically requires entirely different strategies, often involving the use of quinoline N-oxides or other directing groups, highlighting the difficulty in creating a universally selective method. nih.gov

Substrate Scope and Functional Group Tolerance: The tolerance of C-H silylation reactions to other functional groups on the quinoline ring is not yet fully explored. For this compound to be a versatile intermediate, the synthetic methods must be compatible with a wide array of substituents, such as halogens, esters, and nitriles, which may be present in more complex target molecules.

Diversification Reactions: Research into the downstream reactivity of the C-Si bond in this compound is limited. While silylated arenes are known to participate in cross-coupling reactions (e.g., Hiyama coupling), the specific conditions and scope for this particular substrate need to be systematically investigated. Developing robust protocols for converting the triethylsilyl group into other functionalities (e.g., hydroxyl, amino, or carbon-based groups) is essential for its utility in fine chemical synthesis.

Prospective Methodological Advancements and Emerging Synthetic Strategies

The field of C-H bond functionalization is rapidly evolving, offering numerous promising avenues for overcoming the current challenges in synthesizing this compound.

Advanced Catalytic Systems: Exploring catalysts based on more active or earth-abundant metals could lead to improved efficiency and yields. acs.org Iridium-catalyzed C-H borylation and silylation have shown remarkable success for other heterocycles, and tailoring such systems for the C3-silylation of quinoline is a promising direction. nih.gov

Photoredox and Electrochemical Catalysis: Visible-light-mediated photoredox catalysis offers a powerful, green approach to generating reactive radical intermediates under mild conditions. researchgate.net Developing a photocatalytic cycle for the C-H silylation of quinoline could provide an alternative pathway with potentially different regioselectivity and improved functional group tolerance. Similarly, electrosynthesis could offer a reagent-free method for driving the desired transformation.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. For C-H activation reactions that may be slow or require precise temperature control, flow chemistry could enable higher yields and throughput by allowing for optimized reaction times and improved heat and mass transfer.

Computational Chemistry: The use of Density Functional Theory (DFT) and other computational tools can aid in understanding reaction mechanisms and designing more effective catalysts. researchgate.net By modeling the transition states for silylation at different positions on the quinoline ring, researchers can rationally design ligands and catalytic systems that enhance selectivity for the C3 position.

Future Potential for Applications in Advanced Materials and Fine Chemical Synthesis

The unique properties of the carbon-silicon bond position this compound as a valuable, though currently underutilized, building block for a range of applications.

Fine Chemical Synthesis: The most immediate potential for this compound is its role as a versatile intermediate. Silylarenes are precursors for various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the C3 position of the quinoline core. nih.gov This capability is highly valuable for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules where precise substitution on the quinoline scaffold is required. nih.govderpharmachemica.com

Advanced Materials: Silyl-substituted aromatic compounds are of growing interest in materials science. The triethylsilyl group can influence the electronic properties, solubility, and morphology of organic materials. Potential applications include:

Organic Electronics: Incorporation of the this compound unit into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be used to tune charge transport properties and improve device performance and stability.

Sensors: The quinoline nitrogen provides a site for metal coordination, while the silyl (B83357) group can be used to anchor the molecule to surfaces (e.g., silica). This makes silylquinolines potential candidates for the development of novel chemosensors.

Functional Polymers: this compound can be used as a monomer or a functional side-chain in polymers. The silyl group can serve as a reactive handle for cross-linking or further polymer modification, leading to materials with tailored thermal, optical, or mechanical properties.

As synthetic methodologies become more efficient and robust, the accessibility of this compound will increase, paving the way for its exploration and integration into these cutting-edge applications.

Q & A

Q. Table 1: Key Reaction Conditions for Silylation

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–5°C | |

| Catalyst | None (base-free) | |

| Reaction Time | 12–18 hours | |

| Yield | 65–75% |

Q. Table 2: Analytical Standards for Purity Assessment

| Technique | Critical Parameters | Target Value |

|---|---|---|

| ¹H NMR | Integration ratio | 1:3 (quinoline:silyl) |

| HPLC-MS | Retention time | 8.2 ± 0.3 min |

| Elemental Analysis | %Si | 9.8–10.2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.